molecular formula C14H18BrNO2 B4111678 2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one

2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one

Cat. No.: B4111678
M. Wt: 312.20 g/mol
InChI Key: QIMQZSVSWNKUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one is an organic compound that features a piperidine ring substituted with a 2-(4-bromophenoxy)propanoyl group

Properties

IUPAC Name

2-(4-bromophenoxy)-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-11(14(17)16-9-3-2-4-10-16)18-13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMQZSVSWNKUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one typically involves the reaction of piperidine with 4-bromophenoxypropanoyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture interference. The reaction mixture is cooled to -78°C using an acetone-dry ice bath, and a base such as lithium diisopropylamide (LDA) is added to deprotonate the piperidine, facilitating nucleophilic attack on the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of iodophenoxy derivatives.

Scientific Research Applications

2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For instance, it may interact with signaling pathways like STAT-3 or NF-κB, which are crucial in cancer cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenoxy group can undergo various transformations, making it a versatile intermediate in synthetic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenoxy)-1-piperidin-1-ylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.